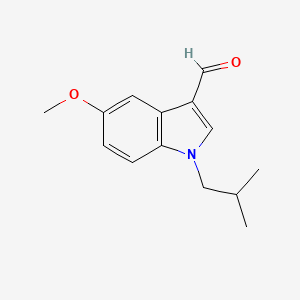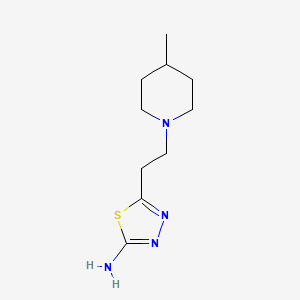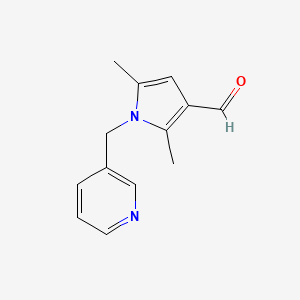
2-Cloro-N-(1-metil-1H-benzoimidazol-2-ilmetil)-acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Aplicaciones Científicas De Investigación
2-Chloro-N-
Mecanismo De Acción
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have diverse pharmacological activities . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Benzimidazole derivatives are known to have significant effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind to the minor groove of the DNA molecule, recognizing specific base sequences . This interaction can influence DNA replication and transcription processes. Additionally, 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide has been reported to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions .
Cellular Effects
The effects of 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide involves several key processes. The compound exerts its effects by binding to biomolecules, such as DNA and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific target . Additionally, 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular functions . Additionally, 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide can be metabolized into active or inactive metabolites, which can further influence its biological effects .
Transport and Distribution
The transport and distribution of 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects . The accumulation of the compound in certain tissues can also influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy . Understanding the subcellular distribution of 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide can provide insights into its mechanism of action and potential therapeutic applications .
Métodos De Preparación
The synthesis of 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, to form the benzimidazole core.
Acetamide Formation: Finally, the chlorinated benzimidazole is reacted with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Propiedades
IUPAC Name |
2-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-15-9-5-3-2-4-8(9)14-10(15)7-13-11(16)6-12/h2-5H,6-7H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUHJXHFEGAMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)



![(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1307078.png)


![1-[(3-Fluorophenyl)methyl]-1,4-diazepane](/img/structure/B1307085.png)






